molecular formula C17H17BrN2O5S2 B2594118 N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine CAS No. 477847-34-0

N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine

Cat. No.: B2594118
CAS No.: 477847-34-0
M. Wt: 473.36
InChI Key: VMQBAZCDFSIGJM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-{[(4-Bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine (CAS: 477847-34-0) is a sulfonamide derivative with a molecular formula of C₁₇H₁₇BrN₂O₅S₂ and a molecular weight of 473.4 g/mol . It features two sulfonyl groups: a 4-bromophenylsulfonyloxy moiety and a phenylsulfonyl group attached to a piperidinylidene amine core. The compound’s high symmetry, deduced from NMR data, suggests a single isomer (likely the E-isomer) .

Characterization typically employs ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm structure and purity .

Properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5S2/c18-14-6-8-17(9-7-14)27(23,24)25-19-15-10-12-20(13-11-15)26(21,22)16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQBAZCDFSIGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenyl sulfonyl chloride with a suitable amine under controlled conditions to form the sulfonamide intermediate. This intermediate is then reacted with a piperidinylidene derivative to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Synthetic Route Overview

  • Formation of Piperidine Derivative : The initial step involves the synthesis of a piperidine derivative through nucleophilic substitution reactions.
  • Sulfonylation : The introduction of sulfonyl groups is achieved through electrophilic aromatic substitution using sulfonyl chlorides.
  • Bromination : The bromine atom is introduced to enhance biological activity.
  • Final Coupling : The final product is obtained by coupling the sulfonamide with the piperidine derivative.

Enzyme Inhibition

One of the primary applications of N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine lies in its potential as an enzyme inhibitor. Studies have indicated that compounds with sulfonamide groups can effectively inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission processes. This inhibition is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease, where cholinergic signaling is compromised .

Antimicrobial Activity

Recent research has suggested that derivatives of this compound may exhibit antimicrobial properties. The presence of the bromophenyl group has been linked to enhanced antimicrobial effects against various pathogens. For instance, studies have shown that similar compounds demonstrate significant activity against mycobacterial infections, indicating potential applications in treating tuberculosis and other infectious diseases .

Antioxidant Properties

The compound's structure allows for the exploration of antioxidant properties as well. Preliminary studies indicate that derivatives may possess moderate antioxidant effects, which could be beneficial in mitigating oxidative stress-related conditions .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial activity of a series of compounds related to this compound. The results indicated that compounds with similar structural features exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Neuroprotective Potential

Another study focused on the neuroprotective effects of sulfonamide derivatives in models of neurodegeneration. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, thereby supporting their potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The bromophenyl group may also participate in π-π interactions with aromatic residues, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related sulfonamides and piperidine derivatives:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Differences
N-{[(4-Bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine C₁₇H₁₇BrN₂O₅S₂ Dual sulfonyl, piperidinylidene amine 473.4 Unique bromophenylsulfonyloxy group
(4-Chlorophenyl)({[1-(phenylsulfonyl)-4-piperidinylidene]amino}oxy)methanone C₁₉H₁₆ClN₃O₄S Chlorobenzoyloxy, phenylsulfonyl piperidinylidene 417.8 Chlorine substituent vs. bromine; ketone group
N-(4-Bromophenyl)benzenesulfonamide C₁₂H₁₀BrNO₂S Single sulfonamide, bromophenyl 312.2 Simpler structure; lacks piperidinylidene
1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone C₁₄H₁₁BrO₃S Ketosulfone, bromophenyl 339.2 Ethyl ketone chain vs. piperidine ring
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) C₁₈H₁₈ClN₃O₄S Nitrophenylethyl, chlorophenyl sulfonamide 416.9 Nitro and phenylethyl substituents

Physicochemical and Reactivity Differences

Ketosulfones (e.g., 1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone) exhibit distinct reactivity due to the ketone group, enabling nucleophilic additions absent in the target compound .

Biological Activity :

  • W-18 and W-15 () are pharmacologically active sulfonamides with opioid receptor interactions, highlighting the impact of substituents like nitro and phenylethyl groups on bioactivity . The target compound’s biological profile remains unstudied but may differ due to its dual sulfonyl groups.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step procedures (e.g., coupling and sulfonylation), whereas simpler derivatives like N-(4-Bromophenyl)benzenesulfonamide are synthesized via direct sulfonylation of amines .

Biological Activity

N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine, a compound with the CAS number 477847-34-0, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H17BrN2O5S2C_{17}H_{17}BrN_2O_5S_2, with a molecular weight of approximately 473.36 g/mol. The structure includes a piperidine ring, sulfonyl groups, and a bromophenyl moiety, contributing to its diverse biological properties.

PropertyValue
Molecular FormulaC17H17BrN2O5S2
Molecular Weight473.36 g/mol
Boiling Point607.3 ± 65.0 °C
Density1.60 ± 0.1 g/cm³
pKa-9.60 ± 0.20

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria using standard turbidimetric methods.

  • Results : Compounds derived from this structure demonstrated promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound, focusing on its effects against cancer cell lines such as MCF-7 (breast cancer).

  • Findings : The compound showed notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at low concentrations. Molecular docking studies suggested that the compound interacts favorably with target proteins involved in cancer cell survival .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays.

  • Data : The compound exhibited moderate antioxidant activity, with DPPH inhibition rates indicating its potential to scavenge free radicals, although it was less effective than standard antioxidants like ascorbic acid .

Toxicity Studies

Toxicity assessments were performed using model organisms such as Daphnia magna. The results indicated that while some derivatives showed low toxicity at therapeutic concentrations, others exhibited significant toxicity, necessitating further investigation into the structure-activity relationship.

Case Study 1: Antimicrobial Efficacy

A study conducted by Sharma et al. synthesized several derivatives based on the core structure of this compound. These derivatives were tested for antimicrobial efficacy against various pathogens:

  • Outcome : Compounds d1, d2, and d3 demonstrated enhanced antibacterial activity compared to the parent compound, suggesting modifications can improve efficacy .

Case Study 2: Anticancer Activity

An investigation into the anticancer properties of this compound revealed:

  • Results : The derivative exhibited significant growth inhibition in MCF-7 cells with an IC50 value of approximately 15 µM, highlighting its potential as a lead compound for further development in cancer therapeutics .

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